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Executive Summary
Fluasterone (ST-002), a synthetic analogue of dehydroepiandrosterone (DHEA), has received

Orphan Drug Designation from the U.S. Food and Drug Administration (FDA) for the treatment

of Cushing's syndrome, specifically targeting hyperglycemia, nonalcoholic fatty liver disease

(NAFLD), and nonalcoholic steatosis.[1] This designation underscores the significant unmet

medical need for effective and well-tolerated treatments for this rare and debilitating endocrine

disorder. Fluasterone exhibits potent anti-glucocorticoid properties without the androgenic or

estrogenic side effects associated with DHEA.[1] Its mechanism of action is believed to involve

the inhibition of glucose-6-phosphate dehydrogenase (G6PDH), a key enzyme in the pentose

phosphate pathway, which modulates intracellular redox balance and may influence

glucocorticoid receptor signaling.[2] Preclinical and early clinical studies have demonstrated

promising results in mitigating metabolic complications associated with hypercortisolism. This

technical guide provides a comprehensive overview of the data supporting the orphan drug

designation of fluasterone for Cushing's syndrome, including available quantitative data,

detailed experimental protocols for key preclinical models, and a visualization of its proposed

signaling pathway.
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Cushing's syndrome is a rare hormonal disorder characterized by prolonged exposure to high

levels of cortisol.[3] This excess cortisol can be endogenous, caused by tumors of the pituitary

or adrenal glands, or exogenous, resulting from long-term use of glucocorticoid medications.

The clinical manifestations of Cushing's syndrome are diverse and severe, including central

obesity, insulin resistance, type 2 diabetes, hypertension, muscle weakness, and

neuropsychiatric disturbances. A significant number of patients also develop nonalcoholic fatty

liver disease (NAFLD), which can progress to nonalcoholic steatohepatitis (NASH), cirrhosis,

and hepatocellular carcinoma.

Fluasterone (16α-fluoro-5-androsten-17-one) is a fluorinated derivative of DHEA. Unlike

DHEA, fluasterone is not metabolized to androgens or estrogens, thus avoiding the

associated hormonal side effects.[1] It has been shown to be more potent than DHEA in its

anti-inflammatory and metabolic effects. The development of a buccal tablet formulation has

overcome the issue of extensive first-pass metabolism observed with oral administration.[1]

Regulatory Status: Orphan Drug Designation
On March 28, 2018, the FDA granted orphan drug designation to fluasterone for the

"Treatment of Cushing syndrome (including hyperglycemia, nonalcoholic fatty liver disease,

and nonalcoholic steatosis)." This designation is granted to drugs intended for the treatment,

prevention, or diagnosis of a rare disease or condition, which is defined as a disease or

condition that affects fewer than 200,000 persons in the United States. Orphan drug

designation provides several incentives to the sponsor, including tax credits for qualified clinical

trials, exemption from user fees, and the potential for seven years of market exclusivity upon

approval.

Preclinical Evidence
Fluasterone has demonstrated significant efficacy in preclinical models that recapitulate key

features of Cushing's syndrome, particularly its metabolic complications.

Dexamethasone-Induced Thymic Involution Model
A hallmark of glucocorticoid excess is thymic involution, the shrinking of the thymus gland due

to apoptosis of thymocytes. The ability of a compound to counteract this effect is a strong

indicator of its anti-glucocorticoid activity.
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Quantitative Data:

Experimental Group
Thymus Weight (relative to
control)

Reference

Dexamethasone-treated Significantly reduced [1]

Dexamethasone +

Fluasterone-treated
Prevention of weight reduction [1]

Experimental Protocol: Dexamethasone-Induced Thymic Involution in Mice

This protocol is a representative example based on established methodologies.

Animals: Male C57BL/6 mice, 6-8 weeks old.

Acclimation: Animals are acclimated for at least one week prior to the experiment with ad

libitum access to food and water.

Groups:

Vehicle Control (e.g., saline or appropriate vehicle for fluasterone)

Dexamethasone (e.g., 4 mg/kg, intraperitoneal injection)

Dexamethasone (4 mg/kg, i.p.) + Fluasterone (e.g., 5-50 mg/kg, subcutaneous or oral

gavage)

Fluasterone alone

Procedure:

Administer fluasterone or vehicle for a predetermined period (e.g., daily for 3 days) prior

to the dexamethasone challenge.

On the final day of pretreatment, administer a single dose of dexamethasone.

Sacrifice the animals 48-72 hours after dexamethasone administration.
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Carefully dissect and weigh the thymus gland.

Thymus tissue can be further processed for histological analysis (H&E staining to observe

cortical thinning) or flow cytometry to quantify thymocyte populations (CD4+CD8+ double-

positive cells are particularly sensitive to glucocorticoids).

Endpoint Analysis: Comparison of thymus weight and cellularity between the different

treatment groups.

Nonalcoholic Fatty Liver Disease (NAFLD) Model
Given that NAFLD is a common comorbidity in Cushing's syndrome, the effect of fluasterone
was evaluated in a diet-induced mouse model of NAFLD.

Quantitative Data:

Parameter High-Fat Diet
High-Fat Diet +
Fluasterone

Reference

Liver Inflammation

Markers (e.g., TNF-α,

IL-6)

Elevated Reduced [1]

Liver Fibrosis Score

(e.g., Sirius Red

staining)

Increased Reduced [1]

Experimental Protocol: High-Fat Diet-Induced NAFLD in Mice

This protocol is a representative example based on established methodologies.

Animals: Male C57BL/6 mice, 6-8 weeks old.

Diet:

Control group: Standard chow diet (e.g., 10% kcal from fat).

NAFLD group: High-fat diet (e.g., 60% kcal from fat) for 8-16 weeks.
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Treatment: Following the diet-induced NAFLD period, a subset of the high-fat diet group is

treated with fluasterone (e.g., daily subcutaneous injection or oral gavage) for an additional

4-8 weeks, while continuing the high-fat diet.

Procedure:

Monitor body weight and food intake throughout the study.

Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess

metabolic function.

At the end of the study, collect blood for analysis of liver enzymes (ALT, AST), lipids, and

inflammatory cytokines.

Harvest the liver for weight measurement, histological analysis (H&E for steatosis, Sirius

Red for fibrosis), and molecular analysis (e.g., qPCR for genes involved in inflammation

and fibrosis).

Endpoint Analysis: Comparison of liver histology, gene expression, and metabolic

parameters between the control, high-fat diet, and fluasterone-treated groups.

Clinical Development
Phase 1/2 Study in Metabolic Syndrome
A Phase 1/2 study of buccal fluasterone was conducted in adults with metabolic syndrome, a

condition that shares many features with the metabolic disturbances seen in Cushing's

syndrome.

Quantitative Data:
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Parameter
80 mg
Fluasterone
Group (n=12)

Placebo Group
(n=12)

p-value Reference

Triglyceride

Levels (change

from baseline at

8 weeks)

-35% +7% <0.05 [1]

Phase 2 Clinical Trial in Cushing's Syndrome
(NCT05558969)
A Phase 2, multicenter, double-blind, placebo-controlled, crossover study is currently ongoing

to evaluate the efficacy and safety of buccal fluasterone in adults with endogenous Cushing's

syndrome and hyperglycemia.[4]

Primary Objective: To determine the effect of fluasterone on hyperglycemia.

Secondary Objectives: To assess the safety and tolerability of fluasterone, and its effects on

lipid profiles, body composition, and NAFLD.

Study Design: Participants receive both fluasterone and placebo in two 12-week treatment

periods, separated by a washout period.

Key Inclusion Criteria: Adults aged 18-75 with a diagnosis of endogenous Cushing's

syndrome and impaired glucose tolerance or type 2 diabetes.

Status: The trial is active and recruiting participants. As of late 2025, no results have been

publicly disclosed.

Mechanism of Action and Signaling Pathway
The precise mechanism of action of fluasterone's anti-glucocorticoid effects is still under

investigation. However, a leading hypothesis involves the inhibition of glucose-6-phosphate

dehydrogenase (G6PDH).

Proposed Signaling Pathway:
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Click to download full resolution via product page

Caption: Proposed mechanism of action of fluasterone in Cushing's syndrome.

Description of Signaling Pathway:

Glucocorticoid Receptor Activation: In Cushing's syndrome, excess cortisol enters the cell

and binds to the glucocorticoid receptor (GR), which is part of a complex with heat shock

proteins (HSPs). This binding causes the dissociation of the HSPs and the activation of the

GR.

Gene Transcription: The activated GR translocates to the nucleus and binds to glucocorticoid

response elements (GREs) on the DNA. This initiates the transcription of genes that

contribute to the metabolic dysregulation and inflammation seen in Cushing's syndrome.

Fluasterone's Proposed Action: Fluasterone is hypothesized to inhibit G6PDH. G6PDH is

the rate-limiting enzyme of the pentose phosphate pathway and is a major source of NADPH

in the cell.

Modulation of GR Signaling: By inhibiting G6PDH, fluasterone may alter the intracellular

redox balance (the ratio of NADPH to NADP+). This altered redox state is thought to

modulate the activity of the GR, potentially by affecting its ability to bind to GREs or to recruit

co-activators, thereby antagonizing the effects of excess cortisol.

Conclusion and Future Directions
Fluasterone represents a promising therapeutic candidate for the management of the

metabolic complications of Cushing's syndrome. Its orphan drug designation acknowledges the

pressing need for novel treatments for this patient population. The ongoing Phase 2 clinical trial

is a critical next step in evaluating the clinical efficacy and safety of fluasterone in patients with

Cushing's syndrome. The results of this trial will be eagerly anticipated by the clinical and

scientific communities. Further research is also warranted to fully elucidate the molecular

mechanisms underlying fluasterone's anti-glucocorticoid effects, which could pave the way for

the development of other targeted therapies for hypercortisolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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